Methyl 4-(isoxazol-3-yl)benzoate
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Overview
Description
Methyl 4-(isoxazol-3-yl)benzoate is a chemical compound that belongs to the family of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(isoxazol-3-yl)benzoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(isoxazol-3-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts to facilitate the esterification process. Another method involves the use of microwave-assisted synthesis, which can enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(isoxazol-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Methyl 4-(isoxazol-3-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 4-(isoxazol-3-yl)benzoate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound of the isoxazole family, known for its wide range of biological activities.
4-(isoxazol-3-yl)benzoic acid: A precursor to Methyl 4-(isoxazol-3-yl)benzoate, used in similar applications.
Methyl 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoate: Another derivative with potential biological activities
Uniqueness
This compound stands out due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the ester group can enhance its solubility and facilitate its incorporation into more complex molecules. Additionally, the compound’s unique structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C11H9NO3 |
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Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 4-(1,2-oxazol-3-yl)benzoate |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-8(3-5-9)10-6-7-15-12-10/h2-7H,1H3 |
InChI Key |
KZOVPXBJPFKVFA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NOC=C2 |
Origin of Product |
United States |
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